Designated Pharmacopeial Impurity Reference Standard: Articaine EP Impurity I vs. Non‑Designated Aminothiophene Carboxylates
Methyl 3-amino-4-methylthiophene-2-carboxylate is officially designated as Articaine EP Impurity I (also termed 3‑Aminoarticaine) [1]. This regulatory codification mandates its use as a reference standard for impurity testing during articaine active pharmaceutical ingredient (API) release and stability studies. In contrast, the closely related analog methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4) is not listed in any pharmacopeial monograph for articaine and therefore lacks this essential procurement-driven utility .
| Evidence Dimension | Pharmacopeial Impurity Designation (Articaine Monograph) |
|---|---|
| Target Compound Data | Listed as Articaine EP Impurity I (3‑Aminoarticaine) |
| Comparator Or Baseline | Methyl 3-aminothiophene-2-carboxylate (CAS 22288-78-4): Not listed |
| Quantified Difference | Binary: Designated vs. Non‑Designated |
| Conditions | European Pharmacopoeia (EP) monograph for Articaine Hydrochloride |
Why This Matters
Procurement of the correct impurity reference standard is non‑negotiable for GMP‑compliant analytical method validation and regulatory filing; substitution with a non‑designated analog would invalidate the analytical protocol.
- [1] Veeprho. Articaine EP Impurity I. Catalogue No. VE0012365, CAS 85006-31-1. View Source
